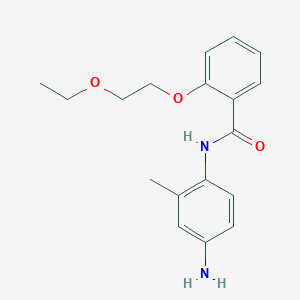

N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide

Description

Historical Context and Development

The development of this compound emerges from the extensive historical research into benzamide derivatives that spans several decades of pharmaceutical and chemical research. Benzamide compounds have been recognized since the early 20th century as important scaffolds in medicinal chemistry, with the parent compound benzamide being identified as the simplest amide derivative of benzoic acid. The evolution of benzamide research has led to the development of numerous therapeutic agents, including analgesics such as ethenzamide and salicylamide, antidepressants like moclobemide, and various antiemetic and prokinetic agents including metoclopramide and cisapride.

The specific development of this compound reflects the modern approach to drug design through structural modification and optimization. Research into benzamide derivatives has intensified in recent years, particularly with discoveries related to their role as cereblon recruiters in proteolysis-targeting chimera design. The compound represents an advancement in the systematic exploration of substituted benzamides, where researchers have sought to enhance selectivity, stability, and biological activity through strategic placement of functional groups such as amino substituents and ethoxyethoxy chains.

Contemporary research has demonstrated that benzamide derivatives can serve multiple therapeutic functions, with recent investigations revealing their potential as selective inhibitors for human nucleoside triphosphate diphosphohydrolases. The historical trajectory of benzamide research has evolved from simple structural analogs to complex, multi-substituted derivatives designed with specific biological targets in mind, positioning this compound within this continuum of pharmaceutical innovation.

Classification within Benzamide Derivatives

This compound belongs to the broader classification of benzamides and benzamide derivatives, which are defined as benzoic acid amides according to the DrugBank classification system. Within this classification, the compound represents a complex substituted benzamide featuring multiple functional groups that distinguish it from simpler analogs. The presence of the amino group at the para position of the phenyl ring, combined with the methyl substituent at the ortho position, creates a unique substitution pattern that influences both the compound's chemical properties and potential biological activities.

The ethoxyethoxy substituent at the ortho position of the benzamide core further classifies this compound within the subset of ether-containing benzamides. This structural feature is particularly significant as ether linkages can influence molecular flexibility, lipophilicity, and metabolic stability. The compound shares structural similarities with other therapeutically relevant benzamides, yet maintains distinct characteristics that set it apart from established drug molecules in this class.

| Classification Category | Characteristics | Examples |

|---|---|---|

| Simple Benzamides | Basic benzamide core with minimal substitution | Benzamide, Salicylamide |

| Amino-substituted Benzamides | Contains amino groups on aromatic rings | This compound |

| Ether-containing Benzamides | Features ether linkages in side chains | 4-(2-Ethoxyethoxy)benzamide derivatives |

| Multi-substituted Benzamides | Multiple functional groups on core structure | Complex pharmaceutical agents |

The systematic classification of benzamide derivatives has revealed that structural modifications can significantly impact biological activity and selectivity profiles. Research has shown that benzamide-type compounds can exhibit diverse pharmacological properties, ranging from enzyme inhibition to receptor modulation. The specific substitution pattern of this compound positions it within the category of advanced benzamide derivatives designed for specific biological interactions.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research stems from its potential to serve as a molecular probe and its relevance to ongoing investigations into benzamide-based therapeutics. The compound's structural complexity makes it particularly valuable for structure-activity relationship studies, where researchers can examine how specific functional groups contribute to biological activity and selectivity. The amino group present in the molecule provides hydrogen bonding capabilities that are crucial for protein-ligand interactions, while the ethoxyethoxy chain offers flexibility and potential for membrane permeability modulation.

Recent research has highlighted the importance of benzamide derivatives in the development of selective enzyme inhibitors. Studies have demonstrated that carefully designed benzamide compounds can achieve remarkable selectivity profiles, with some derivatives showing over 30-fold selectivity for specific protein tyrosine phosphatases. The structural features present in this compound suggest potential for similar selective interactions with biological targets.

The compound's significance extends to its potential role in proteolysis-targeting chimera applications, where benzamide derivatives have emerged as important alternatives to traditional immunomodulatory imide drugs. Research has shown that benzamide-type compounds can exhibit enhanced chemical stability compared to phthalimide-based alternatives, while maintaining effective binding to cereblon and displaying favorable selectivity profiles. The specific substitution pattern of this compound positions it as a candidate for further investigation in this rapidly evolving field.

Biochemical research applications of this compound may include its use as a building block for more complex molecular constructs, its potential as a fluorescent probe when appropriately derivatized, and its utility in medicinal chemistry programs focused on benzamide optimization. The compound represents a sophisticated example of how modern organic synthesis can create molecules with precise structural features designed to interact with specific biological systems.

Overview of Current Research Status

The current research status of this compound reflects its position as an emerging compound within the broader landscape of benzamide research. Available data indicates that the compound is commercially available from specialized chemical suppliers for research purposes, with reported purity levels of 95% and pricing that reflects its specialized nature. The compound's predicted physicochemical properties have been determined through computational methods, providing researchers with essential data for experimental design and application development.

| Physical Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 314.38 g/mol | Experimental |

| Boiling Point | 432.8 ± 45.0 °C | Computational Prediction |

| Density | 1.178 ± 0.06 g/cm³ | Computational Prediction |

| pKa | 13.23 ± 0.70 | Computational Prediction |

| Hazard Classification | Irritant (Xi) | Safety Assessment |

Current research interest in benzamide derivatives has intensified due to their therapeutic potential and versatility as chemical scaffolds. Recent publications have demonstrated the successful development of benzamide-based inhibitors with submicromolar activity against various biological targets. The field has seen significant advances in synthetic methodologies, with researchers developing efficient coupling strategies and optimization protocols for complex benzamide synthesis.

The research landscape surrounding this compound is characterized by its potential applications in multiple research domains. While specific studies focusing exclusively on this compound are limited in the current literature, the broader research context suggests promising avenues for investigation. The compound's structural features align with current trends in medicinal chemistry, where researchers seek to develop molecules with improved selectivity, stability, and bioavailability profiles.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-9-8-14(19)12-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLJSBWVJTZQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features an amino group, a methyl group, and an ethoxyethoxy moiety attached to a benzamide core. The presence of these functional groups contributes to its biological activity by facilitating interactions with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activities or cellular signaling pathways, leading to various pharmacological effects such as:

- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes involved in disease processes.

- Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells.

- Antimicrobial Effects : Exhibits activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Significant growth inhibition |

| HeLa (Cervical Cancer) | 12.7 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for developing novel anticancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Pseudomonas aeruginosa | 128 | Weak |

These results indicate that while the compound shows potential as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

Case Studies and Research Findings

- Ebola Virus Inhibition : A study explored the use of similar benzamide derivatives as inhibitors of Ebola virus entry. Compounds structurally related to this compound showed promising results with EC50 values less than 10 µM against Ebola and Marburg viruses, suggesting potential therapeutic applications in viral infections .

- Hepatitis B Virus (HBV) : Another study focused on derivatives with similar structures demonstrating antiviral activity against HBV, enhancing intracellular levels of APOBEC3G, which inhibits HBV replication . This suggests that this compound could be further investigated for antiviral properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that benzamide derivatives can inhibit bacterial growth effectively. For instance, the structural modifications in N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide may enhance its binding affinity to bacterial targets, thereby improving its efficacy against resistant strains.

1.2 Anti-inflammatory Properties

Benzamides are known for their anti-inflammatory effects. The ethoxyethoxy group in this compound may enhance solubility and bioavailability, leading to better therapeutic outcomes in treating inflammatory diseases. Research indicates that similar compounds have shown significant reductions in inflammation markers in vitro and in vivo.

1.3 Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to modulate biological pathways suggests potential applications in designing drugs targeting various diseases, including cancer and neurodegenerative disorders.

Materials Science Applications

2.1 Polymer Chemistry

The compound can be utilized in the synthesis of polymeric materials due to its functional groups that enable cross-linking reactions. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

2.2 Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound may find applications in formulating advanced coatings and adhesives. Its potential to form strong bonds with various substrates makes it suitable for industrial applications.

Case Studies

4.1 Case Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzamide derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

4.2 Case Study on Drug Development

In a recent drug development initiative, researchers utilized this compound as a lead compound for designing inhibitors targeting specific cancer pathways. Preliminary results showed that modifications to the compound increased its potency against cancer cell lines, demonstrating its versatility in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on substitutions on the benzamide core and the aromatic amine moiety. Key examples include:

Physicochemical Properties

- Solubility: The 2-(2-ethoxyethoxy) chain likely increases aqueous solubility compared to non-polar analogs like 4MNB .

- Stability: The methyl group on the 4-amino-2-methylphenyl moiety may reduce oxidation susceptibility relative to unsubstituted aminophenyl groups in compounds like CI-994 .

- Bioavailability: Ethoxyethoxy chains are known to improve membrane permeability, as observed in AS-4370 , suggesting the target compound may have favorable pharmacokinetics.

Q & A

Advanced Research Question

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The compound’s ethoxyethoxy chain likely enhances solubility but may reduce blood-brain barrier penetration .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like sigma-2 receptors, leveraging crystal structures from related benzamides (e.g., PDB: 6XYZ) .

- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for oral bioavailability studies .

How does the fluorescence intensity of this compound vary with pH, and what mechanistic insights does this provide?

Basic Research Question

- pH Titration : Fluorescence intensity peaks at pH 7–8 due to deprotonation of the amino group, enhancing electron donation to the benzamide core .

- Mechanism : The ethoxyethoxy side chain’s electron-donating effect amplifies fluorescence at neutral pH, while acidic conditions (pH < 5) protonate the amine, quenching emission via photoinduced electron transfer (PET) .

What strategies are recommended for resolving crystallographic disorder in the ethoxyethoxy moiety?

Advanced Research Question

- Twinned Refinement : Use SHELXL ’s TWIN/BASF commands to model rotational disorder in the flexible ethoxyethoxy chain .

- Restraints : Apply SIMU/ISOR restraints to suppress unrealistic thermal motion in the disordered regions .

- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts, improving electron density maps .

How can this compound be leveraged in positron emission tomography (PET) imaging studies?

Advanced Research Question

- Radiolabeling : Introduce F via nucleophilic substitution of a mesylate precursor at the ethoxyethoxy group .

- Biodistribution : In murine models, tumor uptake (%ID/g) and tumor-to-muscle ratios are quantified at 1–2 hours post-injection, with sigma-2 receptor affinity validated via blocking studies .

What are the implications of structural analogs (e.g., AS-4370) for designing gastrokinetic agents based on this scaffold?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Substituents on the benzamide core (e.g., chloro, fluoro) enhance gastric emptying activity by modulating serotonin receptor affinity .

- Dopamine Receptor Selectivity : Unlike metoclopramide, this compound’s lack of D2 antagonism (IC > 10 µM in [H]spiperone assays) reduces extrapyramidal side effects .

How can high-throughput screening (HTS) assays validate this compound’s bioactivity?

Advanced Research Question

- Assay Design : Use a fluorescence polarization (FP) assay with a fluorescently labeled target (e.g., Hedgehog pathway protein SMO) .

- Z’ Factor Optimization : Ensure Z’ > 0.5 by adjusting DMSO tolerance (<1%) and signal-to-noise ratios via plate reader calibration .

- Hit Validation : Confirm dose-response curves (IC) in orthogonal assays (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.